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Compound of Interest

Compound Name: 2-(Furan-2-yl)acetic acid

Cat. No.: B1265584 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
(Furan-2-yl)acetic acid. The information presented herein is essential for the identification,

characterization, and quality control of this compound in research and development settings.

This document includes experimentally derived ¹H NMR data, along with predicted ¹³C NMR,

IR, and Mass Spectrometry data based on analogous compounds and established

spectroscopic principles. Detailed experimental protocols and a workflow diagram for

spectroscopic analysis are also provided to assist researchers in their laboratory work.

Spectroscopic Data
The following tables summarize the key spectroscopic data for 2-(Furan-2-yl)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

The following ¹H NMR data was obtained from a spectrum of 2-(Furan-2-yl)acetic acid
dissolved in DMSO-d6.[1]
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~12.5 (very broad s) singlet - COOH

~7.55 dd 1.8, 0.8 H5

~6.40 dd 3.2, 1.8 H4

~6.25 d 3.2 H3

~3.75 s - CH₂

¹³C NMR (Carbon-13 NMR) Data (Predicted)

Chemical Shift (δ) ppm Assignment

~172 C=O

~148 C2

~143 C5

~111 C4

~108 C3

~35 CH₂

Infrared (IR) Spectroscopy (Predicted)
The predicted IR spectrum of 2-(Furan-2-yl)acetic acid exhibits characteristic absorption

bands corresponding to its functional groups.
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Wavenumber (cm⁻¹) Bond Vibration Description

2500-3300 O-H stretch
Broad band, characteristic of a

carboxylic acid

~1700 C=O stretch Strong, sharp absorption

~1500-1600 C=C stretch Furan ring vibrations

~1000-1300 C-O stretch
Furan ring and carboxylic acid

C-O stretches

~3100 =C-H stretch Furan ring C-H

~2900 -C-H stretch Methylene C-H

Mass Spectrometry (MS) (Predicted)
The predicted mass spectrum of 2-(Furan-2-yl)acetic acid would provide information about its

molecular weight and fragmentation pattern.

Electron Ionization (EI) Mass Spectrum

m/z Relative Intensity (%) Assignment

126 High [M]⁺ (Molecular Ion)

81 High [M - COOH]⁺

67 Moderate [C₄H₃O]⁺

39 Moderate [C₃H₃]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses of 2-(Furan-2-
yl)acetic acid.

NMR Spectroscopy Protocol
Sample Preparation:
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Accurately weigh 5-10 mg of 2-(Furan-2-yl)acetic acid.

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-

d6, CDCl₃).

Transfer the solution to a clean, dry 5 mm NMR tube.

Vortex the sample to ensure homogeneity.

Instrumentation and Data Acquisition:

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for analysis.

Place the NMR tube into the spectrometer's probe.

Shim the magnetic field to achieve homogeneity.

For ¹H NMR, acquire a standard one-dimensional proton spectrum.

For ¹³C NMR, acquire a proton-decoupled carbon spectrum. A greater number of scans may

be necessary due to the lower natural abundance of the ¹³C isotope.

IR Spectroscopy Protocol (ATR Method)
Sample Preparation: No specific sample preparation is required for the Attenuated Total

Reflectance (ATR) method. A small amount of the solid sample is placed directly on the ATR

crystal.

Instrumentation and Data Acquisition:

Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

Record a background spectrum of the clean, empty ATR crystal.

Place a small amount of 2-(Furan-2-yl)acetic acid onto the ATR crystal and ensure good

contact using the pressure arm.

Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
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Mass Spectrometry Protocol (Electron Ionization)
Sample Introduction and Ionization:

Introduce a small amount of 2-(Furan-2-yl)acetic acid into the mass spectrometer, typically

via a direct insertion probe or after separation by gas chromatography.

In the ion source, bombard the sample with a beam of high-energy electrons (typically 70

eV) to induce ionization and fragmentation.

Mass Analysis and Detection:

Accelerate the resulting positively charged ions.

Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a

quadrupole or time-of-flight analyzer).

Detect the ions to generate the mass spectrum.

Visualizations

Sample Preparation

Spectroscopic Analysis

Data Interpretation

2-(Furan-2-yl)acetic acid Dissolution in
Deuterated Solvent

Solid Sample

Mass Spectrometry
(EI)

NMR Spectroscopy
(¹H, ¹³C)

IR Spectroscopy
(FTIR-ATR)

Structural Elucidation &
Characterization

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b1265584?utm_src=pdf-body
https://www.benchchem.com/product/b1265584?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1265584?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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